molecular formula C6H11NO2 B14207106 (1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid CAS No. 750567-64-7

(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B14207106
CAS No.: 750567-64-7
M. Wt: 129.16 g/mol
InChI Key: OZUDURPARMOLKB-INEUFUBQSA-N
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Description

(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds for cyclopropanation, ylides for nucleophilic addition, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific chiral molecules and in applications where rigidity and specific spatial arrangements are crucial .

Properties

CAS No.

750567-64-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1R,2R)-1-amino-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-4-2-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6-/m1/s1

InChI Key

OZUDURPARMOLKB-INEUFUBQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]1(C(=O)O)N

Canonical SMILES

CC1CCC1(C(=O)O)N

Origin of Product

United States

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